N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a triazine ring, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.
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Introduction of the Triazine Ring: : The triazine ring is introduced through a cyclization reaction. This involves the reaction of a suitable precursor, such as a hydrazine derivative, with a nitrile compound under controlled conditions to form the triazine ring.
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Linking the Benzamide and Triazine Structures: : The final step involves linking the benzamide core to the triazine ring. This is typically done through a nucleophilic substitution reaction, where the benzamide derivative reacts with a triazine precursor in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its triazine ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to the discovery of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide: shares similarities with other triazine-based compounds such as:
Uniqueness
What sets this compound apart is its specific combination of a benzamide core with a triazine ring. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-25(4-2)14-13-22-20(27)17-11-9-16(10-12-17)15-26-21(28)18-7-5-6-8-19(18)23-24-26/h5-12H,3-4,13-15H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGUQVSOLVKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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